7,8-Dihydro-beta-carotene

Carotenoid photophysics UV-Vis spectroscopy Antioxidant structure-activity

7,8-Dihydro-beta-carotene is a cyclic carotene (C40H58, MW 538.9 g/mol) formally defined as β-carotene in which the 7,8-double bond has been hydrogenated. This single-bond saturation distinguishes it from fully conjugated β-carotene (C40H56, 11 conjugated double bonds) by reducing its conjugated double-bond count to 9.

Molecular Formula C40H58
Molecular Weight 538.9 g/mol
Cat. No. B1258436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-beta-carotene
Molecular FormulaC40H58
Molecular Weight538.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C
InChIInChI=1S/C40H58/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25,27H,15-16,23-24,26,28-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,31-17+,32-18+,33-21+,34-22+
InChIKeyZWHNFQQCBBBUHX-RQJQFHIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydro-beta-carotene: Chemical Identity and Baseline Characterization for Informed Procurement


7,8-Dihydro-beta-carotene is a cyclic carotene (C40H58, MW 538.9 g/mol) formally defined as β-carotene in which the 7,8-double bond has been hydrogenated [1]. This single-bond saturation distinguishes it from fully conjugated β-carotene (C40H56, 11 conjugated double bonds) by reducing its conjugated double-bond count to 9 [2]. The compound occurs naturally as a bacterial, fungal, and marine metabolite and has been identified as a minor carotenoid in photosynthetic bacteria and as an intermediate in neurosporene-to-β-carotene biosynthetic pathways [1].

Carotenoid reference standard for impurity profiling and analytical method development
Pathway-specific intermediate for neurosporene cyclization studies in metabolic engineering
Analytical marker in industrial fermentation QC of β-carotene production

Why Generic Carotenoid Substitution Fails for 7,8-Dihydro-beta-carotene


7,8-Dihydro-beta-carotene cannot be functionally replaced by β-carotene, β-zeacarotene, or other in-class carotenoids because the localized saturation of the 7,8-position reduces the conjugated π-system from 11 to 9 double bonds [1]. This alters the UV-Vis absorption maximum, antioxidant radical-quenching kinetics, and recognition by cyclase and hydroxylase enzymes. Specifically, lycopene β-cyclases discriminate between the fully unsaturated ψ-end group of lycopene (producing β-carotene) and the 7,8-dihydro-ψ-end group of neurosporene (producing 7,8-dihydro-β-carotene via β-zeacarotene) [2]. These enzymatic and photophysical distinctions mean that substituting a generic carotenoid standard or pathway intermediate will generate erroneous analytical, metabolic engineering, or impurity-profiling results.

Conjugated System Mismatch
9 vs 11 conjugated double bonds shifts UV-Vis absorption and may alter radical-quenching kinetics compared to β-carotene.
Enzyme Substrate Specificity
Lycopene β-cyclase discriminates between neurosporene and lycopene, yielding distinct cyclization products.
Analytical Misinterpretation
Substituting generic carotenoid standards may produce erroneous impurity profiles or pathway-confirmation results.

Quantitative Differentiation Evidence for 7,8-Dihydro-beta-carotene Against Closest Analogs


Conjugated Double-Bond Count: 9 (7,8-Dihydro-β-carotene) vs. 11 (β-Carotene)

Hydrogenation of the 7,8-double bond in β-carotene reduces the number of conjugated double bonds from 11 to 9. This shifts the electronic absorption spectrum and alters the molecule's singlet-oxygen quenching rate constant. The Carotenoid DB explicitly records 9 conjugated double bonds for 7,8-dihydro-β-carotene [1], whereas β-carotene possesses 11 [2]. The two compounds are therefore spectrophotometrically and photochemically non-equivalent.

Conjugated Double Bonds
Class-level inference
9 (Target)
11 (β-Carotene)
Reduced conjugation shifts photophysical behavior and may lower singlet-oxygen quenching capacity.
Δ = 2 fewer (18% reduction); structural inference from database entries.
Carotenoid photophysics UV-Vis spectroscopy Antioxidant structure-activity

Biosynthetic Pathway Discrimination: Lycopene β-Cyclase Processes Neurosporene, Not Lycopene, to Yield 7,8-Dihydro-β-carotene

When the lycopene cyclase gene (crtY from Erwinia uredovora or Icy from Capsicum annuum) was co-expressed with phytoene desaturase (crtI) and phytoene synthase (crtB) in Escherichia coli, the cyclase converted neurosporene (7,8-dihydro-ψ-end group) into bicyclic 7,8-dihydro-β-carotene via the monocyclic intermediate β-zeacarotene [1]. In contrast, the same cyclase converts lycopene (fully unsaturated ψ-end group) into β-carotene. This demonstrates that the substrate's 7,8-saturation state directs the cyclization outcome.

Cyclase Substrate Discrimination
Head-to-head comparison
Neurosporene → 7,8-Dihydro-β-carotene Lycopene → β-Carotene
Enzyme specificity determines product identity; authentic standard required for pathway confirmation.
E. coli heterologous expression; Takaichi et al., 1996.
Metabolic engineering Carotenoid biosynthesis Enzyme substrate specificity

Industrial Fermentation Impurity: 7,8-Dihydro-β-carotene Reduced by ~70% with Curcumin Addition

In Blakeslea trispora fermentation for β-carotene production, 7,8-dihydro-β-carotene is formed as an undesired side-product. A patented process demonstrates that addition of curcumin (≤1.0% w/v) during fermentation reduces the percentage of 7,8-dihydro-β-carotene based on total carotenoids by approximately 70% compared to fermentation without curcumin [1]. Without treatment, the impurity can reach approximately 7% or more of total carotenoids; curcumin reduces it to about 3% or less [1]. This establishes 7,8-dihydro-β-carotene as a critical purity marker in industrial β-carotene manufacturing.

Fermentation Impurity Reduction
Head-to-head comparison
≈70% relative reduction
Supports purity-marker quantification for β-carotene QC; curcumin addition lowers impurity from ~7% to ~3%.
Blakeslea trispora fermentation; patent US 2022/0290205 A1.
Industrial biotechnology Carotenoid purification Process impurity control

Association with Fungal Longevity: Transformants Accumulating 7,8-Dihydro-β-carotene Exhibit Up to 31% Extended Lifespan

Overexpression of the al-2 gene (encoding phytoene synthase and lycopene cyclase) in Podospora anserina resulted in transformants that accumulated β-zeacarotene and 7,8-dihydro-β-carotene alongside up to an eightfold increase in total carotenoid synthesis. All al-2 overexpressing transformants displayed a prolonged lifespan of up to 31% compared to wild-type controls [1]. Although the effect is attributed to the overall carotenoid profile rather than 7,8-dihydro-β-carotene alone, the compound is a distinctive marker of the engineered longevity phenotype.

Lifespan Extension in Fungal Model
Supporting evidence
Up to 31% lifespan extension
Correlated with total carotenoid profile accumulation; authentic standard needed for compound-specific verification.
Podospora anserina al-2 overexpression; overall profile, not compound-specific.
Fungal biology Aging research Carotenoid bioactivity

High-Value Application Scenarios Where 7,8-Dihydro-beta-carotene Provides Unique Procurement Value


HPLC/UV-Vis Reference Standard for β-Carotene Fermentation Purity Control

In industrial β-carotene production via Blakeslea trispora fermentation, 7,8-dihydro-β-carotene is a known impurity that can reach ~7% of total carotenoids if uncontrolled [1]. Quality-control laboratories require an authenticated reference standard of 7,8-dihydro-β-carotene to calibrate HPLC methods (UV-Vis detection at ~450 nm), establish retention-time libraries, and quantify impurity levels against the ≤3% target achieved with curcumin-supplemented fermentations [1]. β-Carotene or other carotenoid standards cannot substitute for this specific analyte.

Enzymology and Metabolic Engineering of Neurosporene Cyclization Pathways

Researchers engineering carotenoid pathways in E. coli, yeast, or plant systems need 7,8-dihydro-β-carotene as the authentic product standard to confirm that expressed lycopene β-cyclases (e.g., crtY, Icy) are catalyzing the cyclization of the 7,8-dihydro-ψ-end group of neurosporene, rather than the fully unsaturated ψ-end group of lycopene [2]. This distinction is critical for studies aimed at producing rare cyclic carotenoids or elucidating enzyme substrate specificity.

Semiochemical and Ecological Communication Research

7,8-Dihydro-β-carotene has been recorded in the Pherobase database as a compound utilized in chemical communication systems of certain organisms [3]. Ecologists and chemical ecologists studying carotenoid-based signaling or species-specific semiochemical profiles require the pure compound for bioassay-controlled experiments, where substitution with β-carotene or other carotenoids would confound behavioral or ecological response data.

Fungal Aging and Oxidative Stress Model Studies

In Podospora anserina models of aging, transformants that accumulate 7,8-dihydro-β-carotene (together with β-zeacarotene) exhibit up to 31% extended lifespan [4]. Laboratories investigating the role of specific carotenoid intermediates in mitochondrial oxidative stress protection or aging pathways need the compound as an authentic standard for HPLC quantification of carotenoid profiles in genetically modified fungal strains.

Application
Selection Property
Validation Focus
Fermentation Purity Standard
Impurity reference identity
Purity quantification & retention time
Cyclization Pathway Standard
Cyclase product identity
Substrate-product pathway confirmation
Semiochemical Reference
Carotenoid semiochemical identity
Bioassay-controlled ecological data
Fungal Aging Standard
Carotenoid profile marker identity
Profile quantification in engineered strains
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